![molecular formula C19H16O3 B8201959 4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid](/img/structure/B8201959.png)
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid
Overview
Description
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid is a useful research compound. Its molecular formula is C19H16O3 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications : The metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid results in a trianion intermediate that is efficient for constructing specific derivatives, such as 5,5'-didesisopropyl-5,5'-dialkylapogossypol derivatives (Le et al., 2011). Similarly, the pyrolytic approach involving 4-methoxy-2,6-dimethylbenzaldehyde and Meldrum's acid yields precursors for enediyne antibiotics and other compounds (Brown, Eastwood, & Horvath, 1995).
Analytical Chemistry : In analytical chemistry, a derivative of this compound, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, serves as a fluorimetric indicator for complexometric titration, particularly in the determination of magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Material Science : In the realm of materials science, isotopically labelled monomers and polymers of similar compounds show potential for creating thermochemically stable compounds (Nieβner et al., 1993). Additionally, the study of inclusion compounds and co-crystals of hydroxynaphthoic acids contributes to our understanding of salt and crystal formation (Jacobs et al., 2010).
Pharmaceutical Research : In pharmaceutical research, derivatives of these compounds have been explored for their potential as aryl hydrocarbon receptor agonists and antagonists, which might offer anti-inflammatory benefits, particularly in the gut (Cheng et al., 2017).
Liquid Crystals : The synthesis and characterization of Schiff base-ester compounds involving disubstituted naphthalene ring systems have been shown to exhibit unique liquid crystalline properties, which are significant in the field of liquid crystal technology (Thaker et al., 2012).
properties
IUPAC Name |
4-hydroxy-6-methyl-1-(4-methylphenyl)naphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-11-3-6-13(7-4-11)18-14-8-5-12(2)9-15(14)17(20)10-16(18)19(21)22/h3-10,20H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYJPQCBFGNOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C=C2C(=O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-1-(p-tolyl)-2-naphthoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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